Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate
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Overview
Description
Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is a compound that belongs to the thiazole family, which is known for its diverse biological activities. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate typically involves the reaction of benzyl isocyanate with 2-(trifluoromethyl)thiazol-4-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular processes such as cell division and inflammation .
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Comparison: Benzyl (2-(trifluoromethyl)thiazol-4-yl)carbamate is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other thiazole derivatives. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9F3N2O2S |
---|---|
Molecular Weight |
302.27 g/mol |
IUPAC Name |
benzyl N-[2-(trifluoromethyl)-1,3-thiazol-4-yl]carbamate |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)10-16-9(7-20-10)17-11(18)19-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,17,18) |
InChI Key |
MRUZHJYJQFGWHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CSC(=N2)C(F)(F)F |
Origin of Product |
United States |
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